molecular formula C21H21ClN2O3S B11579620 1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

1-[2-(4-Chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane

Cat. No.: B11579620
M. Wt: 416.9 g/mol
InChI Key: HHGZCXWGJHSWGB-UHFFFAOYSA-N
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Description

1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chlorophenyl group, an oxazole ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be attached through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.

    Formation of the Azepane Ring: The azepane ring can be formed through a cyclization reaction involving a suitable precursor, such as a diamine.

Industrial Production Methods

Industrial production of 1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane can be compared with other similar compounds, such as:

    1-[4-(benzenesulfonyl)-2-(3-chlorophenyl)-1,3-oxazol-5-yl]azepane: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    1-[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]azepane: Similar structure but with a fluorine atom instead of chlorine.

    1-[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]azepane: Similar structure but with a methyl group instead of chlorine.

The uniqueness of 1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]azepane lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN2O3S

Molecular Weight

416.9 g/mol

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C21H21ClN2O3S/c22-17-12-10-16(11-13-17)19-23-20(28(25,26)18-8-4-3-5-9-18)21(27-19)24-14-6-1-2-7-15-24/h3-5,8-13H,1-2,6-7,14-15H2

InChI Key

HHGZCXWGJHSWGB-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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